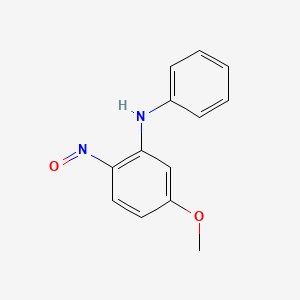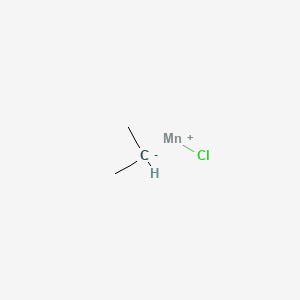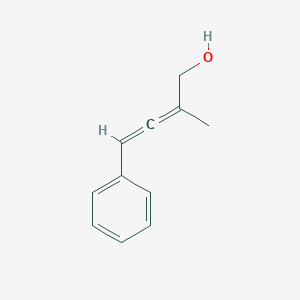
2-Methyl-4-phenylbuta-2,3-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenylbuta-2,3-dien-1-ol is an organic compound with the molecular formula C₁₁H₁₂O. It is characterized by the presence of a butadiene moiety substituted with a methyl group and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylbuta-2,3-dien-1-ol typically involves the reaction of phenylmagnesium bromide with 2-methyl-3-butyn-2-ol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenylbuta-2,3-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenylbuta-2,3-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the synthesis of complex organic molecules and materials
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenylbuta-2,3-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-(7-methyl-1H-indol-3-yl)buta-2,3-dien-1-ol
- 2-Methyl-1-(5-methyl-1H-indol-3-yl)buta-2,3-dien-1-ol
- 4-Methyl-6-((1E,3E)-2-methyl-4-phenylbuta-1,3-dien-1-yl)-5,6-dihydro-2H-pyran-2-ol
Uniqueness
2-Methyl-4-phenylbuta-2,3-dien-1-ol is unique due to its specific substitution pattern on the butadiene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and research .
Eigenschaften
CAS-Nummer |
106726-94-7 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
InChI |
InChI=1S/C11H12O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,8,12H,9H2,1H3 |
InChI-Schlüssel |
SFZCBTJPIKJOOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CC1=CC=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



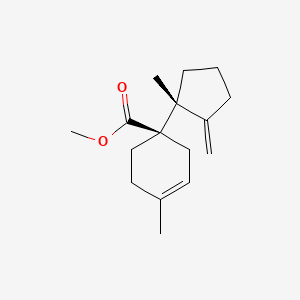
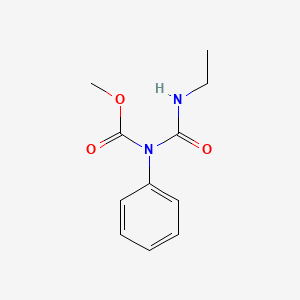
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
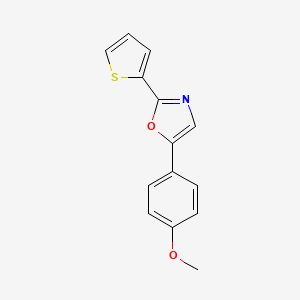
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
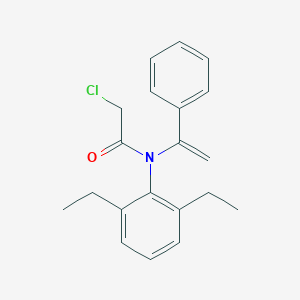
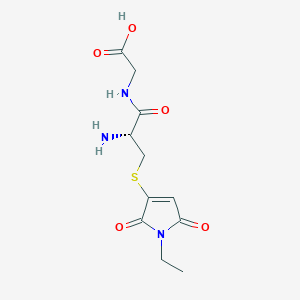
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)

